molecular formula C26H24F2N2O3S B2923457 7-(diethylamino)-6-fluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 892761-25-0

7-(diethylamino)-6-fluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No. B2923457
M. Wt: 482.55
InChI Key: DWKNLJIMJSCTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(diethylamino)-6-fluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H24F2N2O3S and its molecular weight is 482.55. The purity is usually 95%.
BenchChem offers high-quality 7-(diethylamino)-6-fluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(diethylamino)-6-fluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemistry and Phototoxicity

  • Photoinduced C-F Bond Cleavage : Research shows that fluorinated 7-amino-4-quinolone-3-carboxylic acids, which are structurally related to the compound , undergo phototoxic reactions in water, leading to heterolytic defluorination. This process generates aryl cations, potentially contributing to the phototoxicity of these drugs (Fasani et al., 1999).

Antibacterial Applications

  • Synthesis and Activity of Analogues : Compounds structurally similar to 7-(diethylamino)-6-fluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one have been synthesized, showing potent antibacterial activity. These include pyridonecarboxylic acids and their derivatives, which have been effective against various bacterial strains (Egawa et al., 1984).

Anticancer Potential

  • Cytotoxic Activity and Apoptotic DNA Fragmentation : Some quinoline-4-carboxylic acid derivatives, including those with amino- and fluoro-substituents, have shown significant anticancer activity. They exhibit potent cytotoxic effects against various carcinoma cell lines and induce apoptotic DNA fragmentation, suggesting potential use in cancer therapy (Bhatt et al., 2015).

Chemical Synthesis and Derivatives

  • Remote Sulfonylation of Aminoquinolines : Research includes the development of efficient methods for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, such as those containing phenylsulfonyl groups, which are structurally related to the compound of interest (Xia et al., 2016).

properties

IUPAC Name

3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F2N2O3S/c1-3-29(4-2)24-15-23-21(14-22(24)28)26(31)25(34(32,33)20-8-6-5-7-9-20)17-30(23)16-18-10-12-19(27)13-11-18/h5-15,17H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKNLJIMJSCTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(diethylamino)-6-fluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one

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